2-Oxo-N-phenylcyclopentane-1-carbothioamide
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Overview
Description
2-Oxo-N-phenylcyclopentane-1-carbothioamide: is a chemical compound with the molecular formula C12H13NOS It is known for its unique structure, which includes a cyclopentane ring bonded to a phenyl group and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-N-phenylcyclopentane-1-carbothioamide typically involves the reaction of cyclopentanone with phenylisothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the product. Industrial production methods may also incorporate advanced purification techniques to meet the stringent quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-N-phenylcyclopentane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2-Oxo-N-phenylcyclopentane-1-carbothioamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Oxo-N-phenylcyclopentane-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of cell death in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Oxo-N-phenylacetamide: Similar structure but with an acetamide group instead of a carbothioamide group.
2-Oxo-N-phenylcyclohexane-1-carbothioamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: 2-Oxo-N-phenylcyclopentane-1-carbothioamide is unique due to its specific combination of a cyclopentane ring, phenyl group, and carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
3523-53-3 |
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Molecular Formula |
C12H13NOS |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
2-oxo-N-phenylcyclopentane-1-carbothioamide |
InChI |
InChI=1S/C12H13NOS/c14-11-8-4-7-10(11)12(15)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,15) |
InChI Key |
QUXYWZMSSNMFPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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